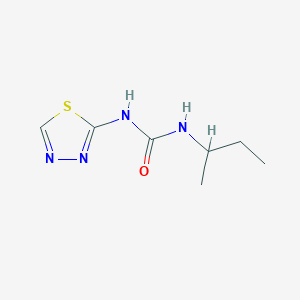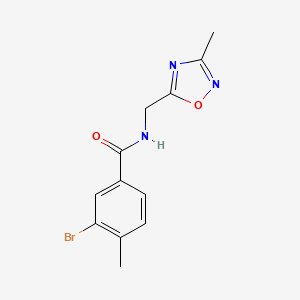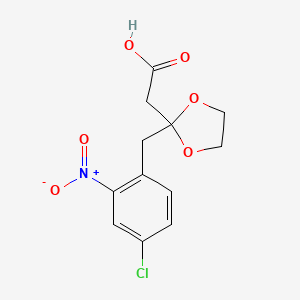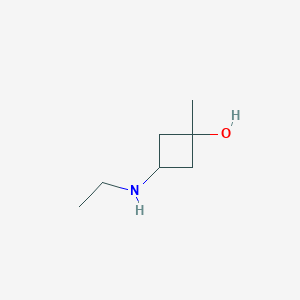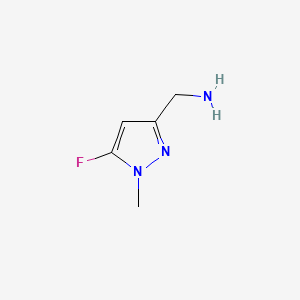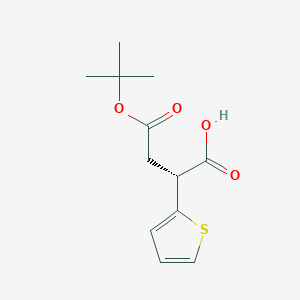
(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety linked to a bromopyrrole group through a methanone bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with benzylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzylpiperazine moiety can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with neurotransmitter receptors, while the bromopyrrole group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(4-chloro-1h-pyrrol-2-yl)methanone
- (4-Benzylpiperazin-1-yl)(4-fluoro-1h-pyrrol-2-yl)methanone
- (4-Benzylpiperazin-1-yl)(4-iodo-1h-pyrrol-2-yl)methanone
Uniqueness
(4-Benzylpiperazin-1-yl)(4-bromo-1h-pyrrol-2-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated analogs may not. Additionally, the combination of the benzylpiperazine and bromopyrrole moieties provides a distinct pharmacophore that can interact with a wide range of biological targets.
Properties
Molecular Formula |
C16H18BrN3O |
|---|---|
Molecular Weight |
348.24 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-bromo-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C16H18BrN3O/c17-14-10-15(18-11-14)16(21)20-8-6-19(7-9-20)12-13-4-2-1-3-5-13/h1-5,10-11,18H,6-9,12H2 |
InChI Key |
MGHNOHOVNJDCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CN3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



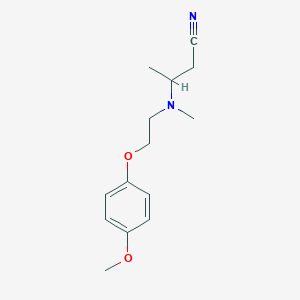
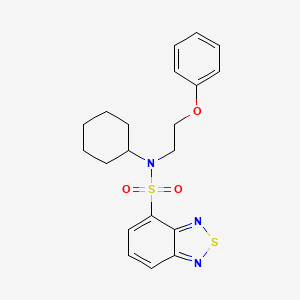
![5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14916819.png)
![(E)-Diphenyl(2'-(2-(triisopropylsilyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916823.png)
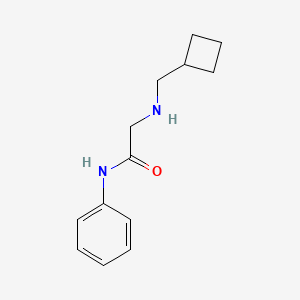
![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B14916835.png)

